

BTK inhibitor 13 chemical structure and properties

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Compound of Interest		
Compound Name:	BTK inhibitor 13	
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An In-depth Technical Guide to BTK Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation. Its involvement in various B-cell malignancies and autoimmune diseases has established it as a significant therapeutic target. This technical guide provides a comprehensive overview of **BTK inhibitor 13**, a potent and selective covalent inhibitor of BTK, intended for researchers, scientists, and drug development professionals.

BTK inhibitor **13**, also identified as compound 8 in the primary literature, was developed as a covalent irreversible inhibitor that targets an inactive conformation of BTK. This unique mechanism of action contributes to its high potency and selectivity.[1][2]

Chemical Structure and Physicochemical Properties

The chemical identity and fundamental properties of **BTK inhibitor 13** are summarized below.

Chemical Structure:



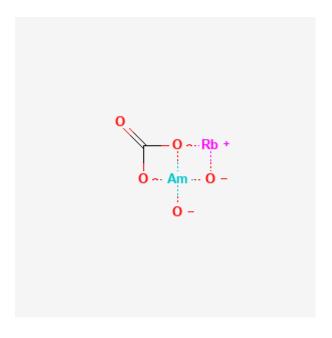


Figure 1: Chemical structure of **BTK inhibitor 13**.

Table 1: Physicochemical Properties of BTK Inhibitor 13

Property	Value	Reference
IUPAC Name	N-(5-(4-(acryloyl)piperazin-1- yl)-2-fluorophenyl)-4-(1H- pyrrolo[2,3-b]pyridin-4- yl)benzamide	
Molecular Formula	C29H26FN5O3	[1]
Molecular Weight	511.55 g/mol	[1]
CAS Number	2376726-26-8	[1]
SMILES	C=CC(=O)N1CCN(CC1)c2ccc(cc2F)NC(=O)c3ccc(cc3)c4cnc 5[nH]ccc5c4	[1]
Predicted Density	1.353 g/cm ³	

Biological Activity and Selectivity



BTK inhibitor 13 is a highly potent inhibitor of BTK with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM.[1] It functions as a covalent inhibitor by forming an irreversible bond with the Cysteine 481 residue within the ATP-binding site of BTK.[2] This covalent modification leads to sustained inhibition of BTK activity.

A key feature of **BTK inhibitor 13** is its remarkable selectivity. It was designed to bind to an inactive conformation of BTK, a strategy that enhances its specificity over other kinases, including those that also possess a cysteine residue in a similar position.[2]

Table 2: Kinase Selectivity Profile of BTK Inhibitor 13 (Compound 8)

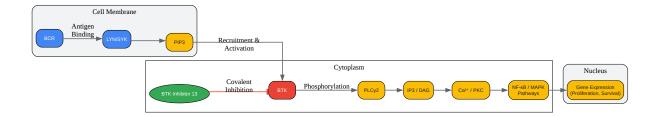
Kinase	IC50 (nM)	Fold Selectivity vs. BTK	Reference
втк	1.2	1	[1]
ВМХ	>1000	>833	[1]
EGFR	>1000	>833	[1]
ERBB2	>1000	>833	[1]
ERBB4	>1000	>833	[1]
ITK	>1000	>833	[1]
JAK3	>1000	>833	[1]
TEC	>1000	>833	[1]

Note: The selectivity data is based on the findings from the primary publication by Pulz R, et al. and its supplementary information.[1]

Signaling Pathways

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCy2, MAPK, and NF-kB pathways. These pathways are essential for B-cell survival, proliferation, and differentiation. By irreversibly inhibiting BTK, **BTK inhibitor 13** effectively blocks these downstream signals.





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BTK Signaling Pathway and Inhibition

Experimental Protocols

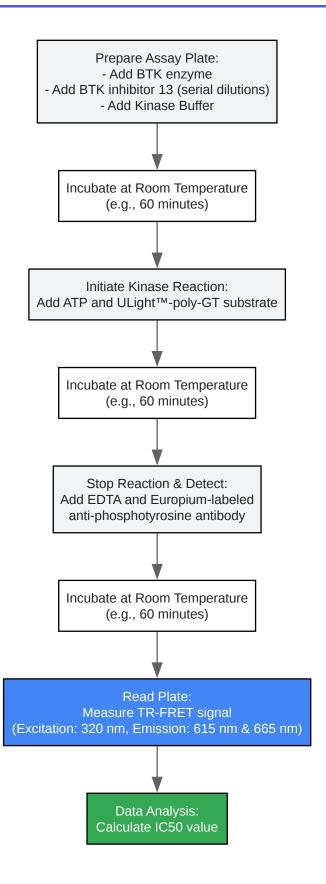
The following are detailed methodologies for key experiments cited in the characterization of **BTK** inhibitor **13**, based on standard practices for covalent BTK inhibitors.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 value of an inhibitor against the BTK enzyme.

Workflow:





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Biochemical Kinase Assay Workflow



Materials:

- Recombinant human BTK enzyme
- BTK inhibitor 13
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP
- ULight[™]-poly-GT (substrate)
- EDTA
- Europium-labeled anti-phosphotyrosine antibody
- 384-well low-volume microplates

Procedure:

- Prepare serial dilutions of BTK inhibitor 13 in kinase buffer.
- Add BTK enzyme and the inhibitor dilutions to the wells of a 384-well plate.
- Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of ATP and ULight™-poly-GT substrate. The final ATP concentration should be at or near the Km for BTK.
- Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
- Stop the reaction by adding EDTA.
- Add the Europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate.
- Incubate for a final period (e.g., 60 minutes) at room temperature.



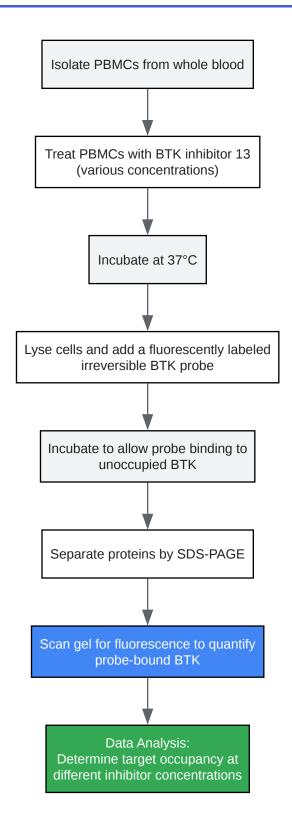
- Read the plate on a suitable plate reader capable of measuring TR-FRET.
- Calculate the ratio of the emission signals at 665 nm and 615 nm.
- Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: BTK Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of the inhibitor to engage its target, BTK, within a cellular context.

Workflow:





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Cellular Target Engagement Assay Workflow

Materials:



- · Freshly isolated human PBMCs
- BTK inhibitor 13
- Cell culture medium (e.g., RPMI-1640)
- Fluorescently labeled irreversible BTK probe
- Lysis buffer
- Reagents for SDS-PAGE and in-gel fluorescence scanning

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in cell culture medium and treat with various concentrations of BTK inhibitor 13.
- Incubate the cells at 37°C in a CO2 incubator for a defined period.
- Wash the cells to remove unbound inhibitor and lyse the cells.
- Add a fluorescently labeled irreversible BTK probe to the cell lysates. This probe will bind to any BTK that is not already occupied by the inhibitor.
- Incubate the lysates with the probe to allow for complete binding.
- Separate the proteins in the lysate by SDS-PAGE.
- Scan the gel using a fluorescence scanner to visualize and quantify the amount of probebound BTK.
- The reduction in fluorescence signal in the inhibitor-treated samples compared to the vehicle control indicates the degree of target engagement.

Conclusion



BTK inhibitor 13 is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase. Its unique mechanism of targeting an inactive conformation of the enzyme contributes to its favorable selectivity profile. The data presented in this guide, including its chemical properties, biological activity, and the experimental protocols for its characterization, provide a valuable resource for researchers and drug development professionals working on the next generation of BTK inhibitors for the treatment of B-cell malignancies and autoimmune disorders. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

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References

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